molecular formula C6H12Cl2N4 B6208842 1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride CAS No. 2703745-25-7

1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride

Cat. No. B6208842
CAS RN: 2703745-25-7
M. Wt: 211.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride” contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a 1,2,3-triazole ring, which is a five-membered ring containing three nitrogen atoms . The “3R” indicates the configuration of the chiral center in the pyrrolidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrolidine ring, possibly through a cyclization reaction, followed by the formation of the 1,2,3-triazole ring . The exact synthetic route would depend on the starting materials and the specific conditions required for each step.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and 1,2,3-triazole rings. The “3R” configuration would also be an important feature of the structure .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitrogen atoms in the 1,2,3-triazole ring, which could act as nucleophiles or bases in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyrrolidine and 1,2,3-triazole rings, as well as the “3R” configuration . For example, the presence of the nitrogen atoms could influence its solubility in water and other solvents.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride involves the reaction of 3-pyrrolidin-3-yl-1-propyne with sodium azide followed by reduction of the resulting 1-azido-3-pyrrolidin-3-ylpropane with hydrogen gas in the presence of palladium on carbon catalyst. The resulting 1-(3-pyrrolidin-3-ylpropyl)-1H-1,2,3-triazole is then reacted with hydrochloric acid to yield the dihydrochloride salt of the final compound.", "Starting Materials": [ "3-pyrrolidin-3-yl-1-propyne", "sodium azide", "hydrogen gas", "palladium on carbon catalyst", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-pyrrolidin-3-yl-1-propyne is reacted with sodium azide in anhydrous DMF at room temperature for 24 hours to yield 1-azido-3-pyrrolidin-3-ylpropane.", "Step 2: The resulting 1-azido-3-pyrrolidin-3-ylpropane is reduced with hydrogen gas in the presence of palladium on carbon catalyst at room temperature and atmospheric pressure for 24 hours to yield 1-(3-pyrrolidin-3-ylpropyl)-1H-1,2,3-triazole.", "Step 3: 1-(3-pyrrolidin-3-ylpropyl)-1H-1,2,3-triazole is reacted with hydrochloric acid in ethanol at reflux temperature for 4 hours to yield 1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride." ] }

CAS RN

2703745-25-7

Product Name

1-[(3R)-pyrrolidin-3-yl]-1H-1,2,3-triazole dihydrochloride

Molecular Formula

C6H12Cl2N4

Molecular Weight

211.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.